Sofosbuvir impurity D

Description

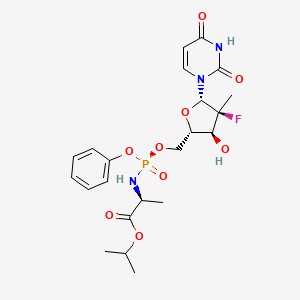

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29FN3O9P |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1 |

InChI Key |

TTZHDVOVKQGIBA-BETQXWJISA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of Sofosbuvir impurity D, a critical process-related impurity in the synthesis of the direct-acting antiviral agent Sofosbuvir. Understanding the nature of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Structure

This compound is a diastereomer of Sofosbuvir, differing in the stereochemical configuration at the phosphorus atom. This subtle structural variance can significantly impact the molecule's biological activity and physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 529.45 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2743427-31-6 (Note: Some sources cite as N/A) | --INVALID-LINK-- |

The structural relationship between Sofosbuvir and its Impurity D is depicted below. The key difference lies in the spatial arrangement of the substituents around the chiral phosphorus center.

Caption: Stereochemical relationship between Sofosbuvir and Impurity D.

Formation Pathway

This compound is a process-related impurity, meaning it is primarily formed during the synthesis of Sofosbuvir. The critical step leading to the formation of this diastereomer is the phosphoramidation of the nucleoside intermediate. This reaction creates a new stereocenter at the phosphorus atom. Without precise stereochemical control, a mixture of diastereomers (Sofosbuvir and Impurity D) can be produced.

Caption: General formation pathway of Sofosbuvir and Impurity D.

Achieving high diastereoselectivity in favor of the desired Sp-isomer (Sofosbuvir) is a key challenge in the manufacturing process and often involves the use of specific coupling agents, solvents, and temperature control.

Experimental Protocols for Characterization

Detailed experimental protocols for the synthesis and isolation of this compound are often proprietary. However, the characterization of this impurity relies on standard analytical techniques employed in the pharmaceutical industry. The following outlines the typical methodologies used.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

A stability-indicating reverse-phase HPLC method is essential for separating Sofosbuvir from its impurities, including Impurity D.

Table 2: Typical HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of Sofosbuvir and its impurities.

Spectroscopic Characterization

The definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While specific spectral data for Impurity D is not publicly available in detail, a Certificate of Analysis from a supplier would typically include the following.[1]

Table 3: Spectroscopic Data for Structural Confirmation

| Technique | Information Provided |

| ¹H NMR | Provides information on the number and types of protons, their chemical environment, and connectivity. Key signals would be compared to those of Sofosbuvir to identify stereochemical differences. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

| ³¹P NMR | Crucial for confirming the stereochemistry at the phosphorus center, as the chemical shift will differ between the Sp and Rp diastereomers. |

| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that help confirm the overall structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule. |

Note: The acquisition of this data requires sophisticated instrumentation and specialized expertise in spectral interpretation. The specific parameters for each experiment (e.g., solvent, instrument frequency) would be detailed in the Certificate of Analysis.

Conclusion

This compound is a critical process-related impurity that must be carefully monitored and controlled during the manufacturing of Sofosbuvir. Its identity as a diastereomer of the active pharmaceutical ingredient highlights the importance of stereoselective synthesis and robust analytical methods for ensuring drug quality. This guide provides a foundational understanding of the chemical structure, formation, and characterization of this compound for professionals in the pharmaceutical sciences.

References

Unveiling Sofosbuvir Impurity D: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This technical guide provides an in-depth look at Sofosbuvir impurity D, a known process-related impurity of the direct-acting antiviral agent Sofosbuvir.

This document details the molecular characteristics of this compound, outlines general methodologies for its characterization, and presents a logical workflow for impurity identification and analysis.

Molecular Identity and Physicochemical Properties

This compound is chemically identified as (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H29FN3O9P | [1][2][3][4] |

| Molecular Weight | 529.45 g/mol | [1][4] |

| IUPAC Name | propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [2] |

Characterization and Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir and its impurities. A general reversed-phase HPLC (RP-HPLC) method is described below.

Methodology:

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) is used in an isocratic elution mode.

-

Detection: UV detection at a wavelength of 260 nm.

-

Flow Rate: 1.0 mL/min.

-

Data Analysis: LC solution software is utilized for data acquisition and analysis.

This method is designed to be simple, specific, precise, and accurate for the estimation of Sofosbuvir and its process-related impurities[2].

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of impurities, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the impurity, confirming its molecular formula[3].

NMR Spectroscopy: A suite of NMR experiments is used to definitively establish the chemical structure of the impurity. These include:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

³¹P NMR (Phosphorus-31 NMR)

-

¹⁹F NMR (Fluorine-19 NMR)

-

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

For instance, quantitative ³¹P-NMR has been demonstrated as a valuable tool for determining the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-d6 (DMSO-d6) being a suitable aprotic solvent for such analyses[5][6][7].

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing an impurity like this compound follows a systematic workflow. The diagram below illustrates the key stages involved, from initial detection to final structural confirmation.

Synthesis and Formation

While a dedicated synthesis route for this compound is not detailed in the reviewed literature, it is understood to be a process-related impurity. Such impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the final product under various stress conditions[8]. Forced degradation studies, which involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, and photolysis, are instrumental in identifying potential degradation products[1][3][9]. Although a Chinese patent describes a six-step preparation method for "Sofosbuvir impurities" with a purity exceeding 99%, it does not explicitly name or provide the specific reaction conditions for impurity D[10].

Conclusion

This compound is a well-characterized process-related impurity of Sofosbuvir. Its molecular formula and weight are established, and a robust framework of analytical methodologies exists for its detection, isolation, and structural elucidation. For professionals in drug development and quality control, a thorough understanding of this impurity is essential for maintaining the quality and safety standards of Sofosbuvir-containing drug products.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. d-nb.info [d-nb.info]

- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Sofosbuvir Impurity D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth overview of a critical process-related impurity, Sofosbuvir Impurity D, focusing on its chemical identity, analytical methodologies for its assessment, and its relationship to the parent compound.

Chemical Identity of this compound

This compound is a diastereomer of Sofosbuvir. Due to the presence of multiple chiral centers in the Sofosbuvir molecule, several stereoisomers can be formed during its synthesis. Impurity D is one such stereoisomer that needs to be monitored and controlled in the final drug substance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate [1][2].

It is important to note that some sources may incorrectly identify other related substances as "Impurity D". The IUPAC name provided here is the most consistently reported and is supported by chemical databases and suppliers of pharmaceutical reference standards.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1] |

| Molecular Weight | 529.45 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, acetonitrile, DMSO | General knowledge |

Formation Pathway

This compound is a process-related impurity, meaning it is formed during the manufacturing process of Sofosbuvir. As a diastereomer, its formation is a direct consequence of the stereochemistry of the starting materials and the degree of stereocontrol in the synthetic steps. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate (B1195095) moiety with a modified nucleoside, both of which contain chiral centers. If the coupling reaction is not perfectly stereospecific, a mixture of diastereomers, including Impurity D, can be formed.

Experimental Protocols for Analysis

The analysis of Sofosbuvir and its impurities, particularly diastereomers like Impurity D, requires highly specific and sensitive analytical methods. Chiral chromatography is the technique of choice for separating and quantifying stereoisomers. While specific pharmacopoeial methods are often proprietary, the following outlines a general experimental protocol based on published literature for the analysis of Sofosbuvir and its related substances.

1. High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This method is designed to separate Sofosbuvir from its diastereomeric impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A chiral stationary phase (CSP) column is essential for the separation of diastereomers. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized to achieve adequate separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C, to ensure reproducible results.

-

Detection: UV detection at a wavelength where Sofosbuvir and its impurities have significant absorbance, typically around 260 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, usually the mobile phase or a component of the mobile phase, to a known concentration.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS can be used for the definitive identification and sensitive quantification of this compound.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. The chromatographic conditions would be similar to the HPLC method described above, with a focus on achieving good separation before introduction into the mass spectrometer.

-

Mass Spectrometer: A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for detection.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for Sofosbuvir and its impurities.

-

Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used with triple quadrupole mass spectrometers. For structural elucidation, high-resolution mass spectrometry provides accurate mass measurements.

Quantitative Data

Specific quantitative limits for this compound are established by regulatory agencies and are part of the manufacturer's confidential drug master file. This information is not publicly available. However, for any pharmaceutical product, the levels of impurities are strictly controlled to ensure the safety and efficacy of the drug. The limits are determined based on toxicological studies and the manufacturing process capability.

Conclusion

This compound is a critical process-related impurity that must be carefully monitored and controlled in the production of Sofosbuvir. Its identity as a diastereomer necessitates the use of specific chiral analytical techniques for its separation and quantification. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry, highlighting its chemical nature, formation, and the analytical strategies for its control. Adherence to stringent quality control measures is essential to ensure the purity, safety, and efficacy of Sofosbuvir for patients with Hepatitis C.

References

Physicochemical Properties of Sofosbuvir Impurity D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity D. Due to the limited availability of specific experimental data for this particular impurity in the public domain, this guide also includes generalized experimental protocols for the characterization of pharmaceutical impurities, in accordance with industry standards and regulatory guidelines.

Introduction to this compound

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process or upon storage. This compound is one such impurity that requires careful monitoring and characterization to ensure the safety and efficacy of the final drug product. Understanding its physicochemical properties is crucial for developing analytical methods for its detection and control, as well as for assessing its potential impact.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and pKa have not been found in publicly accessible scientific literature. The provided data is a combination of information from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Chemical Name | propan-2-yl (2S)-2-{[({(2S,3S,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate | [1][2] |

| Molecular Formula | C22H29FN3O9P | [1][2] |

| Molecular Weight | 529.45 g/mol | [1][2] |

| Monoisotopic Mass | 529.16254467 Da | [2] |

| Appearance | Reported as a solid | [3] |

| XLogP3-AA (Computed) | 1 | [2] |

| Hydrogen Bond Donor Count (Computed) | 3 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 10 | [2] |

| Rotatable Bond Count (Computed) | 11 | [2] |

| SMILES | CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1O)OC1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1 | [1] |

| InChIKey | TTZHDVOVKQGIBA-BETQXWJISA-N | [1] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available | |

| pKa | Data not publicly available |

Logical Workflow for Impurity Identification and Characterization

The identification and characterization of a pharmaceutical impurity like this compound follows a logical workflow as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][4][5][6] The following diagram illustrates this general process.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific pharmaceutical impurity are often proprietary. However, the following sections describe standard methodologies that are widely used in the pharmaceutical industry for such characterizations.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A stability-indicating HPLC method is the cornerstone for the analysis of impurities.

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV or PDA detector.

-

Column: A C18 reversed-phase column is commonly used for nucleotide analogs. For example, an Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) column has been reported for the analysis of Sofosbuvir and its impurities.[7]

-

Mobile Phase: A gradient elution is often employed to separate the main component from its impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of the impurity. For Sofosbuvir and its related compounds, 260 nm is a common detection wavelength.[7]

-

Sample Preparation: A stock solution of the impurity standard is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase components). This is then diluted to various concentrations to establish a calibration curve for quantification.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]

Melting Point Determination

-

Instrumentation: A digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the purified impurity is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point.

-

Solubility Determination

-

Instrumentation: A thermostatically controlled shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of the solid impurity is added to a known volume of the solvent of interest (e.g., water, buffers at different pH values, organic solvents).

-

The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method like HPLC-UV.

-

pKa Determination

-

Instrumentation: A potentiometer with a pH electrode or a UV-Vis spectrophotometer.

-

Procedure (Potentiometric Titration):

-

A known amount of the impurity is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

-

Procedure (UV-Vis Spectrophotometry):

-

The UV-Vis spectrum of the impurity is recorded in a series of buffers with different pH values.

-

Changes in the absorbance at a specific wavelength, corresponding to the ionization of a functional group, are monitored.

-

The pKa is calculated from the plot of absorbance versus pH.

-

Conclusion

While specific experimental physicochemical data for this compound are not widely published, this guide provides the foundational chemical and computed properties available. The logical workflow and generalized experimental protocols presented herein offer a robust framework for the characterization of this and other pharmaceutical impurities. Adherence to these systematic approaches, guided by regulatory frameworks like the ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. For definitive characterization, these general protocols would need to be specifically adapted and validated for this compound.

References

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. jpionline.org [jpionline.org]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 9. archives.ijper.org [archives.ijper.org]

- 10. jmpas.com [jmpas.com]

In-Depth Technical Guide to the Spectral Data Analysis of a Sofosbuvir Degradation Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for a significant degradation product of Sofosbuvir, a key antiviral medication. Due to the limited availability of public data for the specific entity designated "Sofosbuvir Impurity D," this document will focus on a well-characterized acidic degradation product, as detailed in the scientific literature. The methodologies and data interpretation presented here serve as a robust framework for the analysis of Sofosbuvir impurities.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As a prodrug, it is converted in the body to its active form, which inhibits the viral RNA polymerase. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Degradation of the API under various stress conditions (such as acidic, basic, or oxidative environments) can lead to the formation of impurities that may have different pharmacological or toxicological profiles. Therefore, the identification and characterization of these impurities are essential aspects of drug development and quality control.

This guide will delve into the analytical techniques used to elucidate the structure of a prominent acid-induced degradation product of Sofosbuvir, providing a practical example of impurity spectral data analysis.

Spectral Data Summary

The following tables summarize the quantitative spectral data obtained for the acidic degradation product of Sofosbuvir.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Observed Value |

| Ionization Mode | Positive |

| Molecular Ion | [M+H]⁺ |

| m/z | 417.0843 |

| Molecular Formula | C₁₆H₁₉FN₂O₈P |

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.650 | d | H-2 |

| 5.483 | d | H-6 |

Note: A complete peak list was not publicly available. The provided data points are illustrative of the key signals discussed in the source literature.

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

Detailed ¹³C NMR chemical shift data for this specific degradation product is not fully available in the public domain. However, analysis would typically involve comparing the spectrum to that of Sofosbuvir to identify shifts indicative of structural changes, particularly around the phosphate (B84403) and ribose moieties.

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3401.61 | Amine (N-H stretch) |

| 1710.93 | Keto (C=O stretch) |

This represents a partial list of key vibrational frequencies.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of Sofosbuvir degradation products.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : Orbitrap Mass Spectrometer

-

Sample Preparation : The isolated impurity was dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a concentration of approximately 10 µg/mL.

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer : The instrument was operated in high-resolution mode to acquire accurate mass data.

-

Data Acquisition : Data was acquired over a mass range of m/z 100-600. The high-resolution data allows for the determination of the elemental composition of the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : 400 MHz NMR Spectrometer

-

Sample Preparation : Approximately 5-10 mg of the isolated impurity was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR : Proton NMR spectra were acquired to determine the number of different types of protons and their connectivity. D₂O exchange experiments were performed to identify exchangeable protons (e.g., -OH, -NH).

-

¹³C NMR : Carbon-13 NMR spectra were recorded to identify the number of different types of carbon atoms in the molecule.

-

2D NMR (HSQC, HMBC) : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. This is crucial for assigning the chemical structure.

-

³¹P and ¹⁹F NMR : Given the presence of phosphorus and fluorine in Sofosbuvir, ³¹P and ¹⁹F NMR spectra were also acquired to provide further structural information about the environment of these nuclei.

Infrared (IR) Spectroscopy

-

Instrumentation : FT-IR Spectrophotometer

-

Sample Preparation : A small amount of the solid impurity was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition : The IR spectrum was recorded over the range of 4000-400 cm⁻¹. The resulting spectrum reveals the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.

Visualized Workflows and Relationships

Experimental Workflow for Impurity Analysis

Caption: Workflow for Sofosbuvir impurity analysis.

Logical Relationship for Structure Elucidation

Caption: Data integration for structure elucidation.

Conclusion

The comprehensive analysis of spectral data from HRMS, NMR, and IR spectroscopy is indispensable for the accurate identification and characterization of Sofosbuvir impurities. By integrating the information from these orthogonal analytical techniques, researchers and drug development professionals can confidently elucidate the structures of unknown degradation products. This ensures the quality, safety, and efficacy of the final pharmaceutical product. The methodologies and data presented in this guide provide a foundational understanding of the processes involved in the spectral analysis of Sofosbuvir and its related substances.

Stability Characteristics of Sofosbuvir Impurity D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability characteristics of a significant Sofosbuvir degradation product, herein referred to as Sofosbuvir Impurity D. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and pathway visualizations to support further investigation and formulation development. The information presented is synthesized from published forced degradation studies of Sofosbuvir.

While the compendial naming of Sofosbuvir impurities can vary, for the purposes of this guide, this compound is identified as the oxidative degradation product with a molecular formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.45 g/mol [1]. It is critical to note that forced degradation studies have identified a closely related oxidative degradant with a molecular weight of 527.15 (C₂₂H₂₇FN₃O₉P), suggesting a potential for ambiguity in nomenclature across different studies[2]. This guide will focus on the conditions leading to the formation of this specific, well-characterized oxidative impurity.

Summary of Stability and Degradation Profile

Forced degradation studies, conducted in accordance with ICH guidelines, reveal that Sofosbuvir is susceptible to degradation under oxidative, acidic, and basic stress conditions[2][3]. Conversely, the parent drug demonstrates notable stability under thermal and photolytic stress[2][3]. This compound, in particular, has been identified as a product of oxidative stress.

The tables below summarize the quantitative data from forced degradation studies that lead to the formation of Sofosbuvir impurities, including the oxidative degradant of interest.

Table 1: Summary of Forced Degradation Studies on Sofosbuvir

| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Oxidative Impurity (Impurity D) Formation (%) | Reference |

| Oxidative | 30% H₂O₂ at 80°C | 2 days | Slight | 0.79 | [2] |

| Oxidative | 3% H₂O₂ | 7 days | 19.02 | Not specified | [3] |

| Acid Hydrolysis | 1N HCl at 80°C (reflux) | 10 hours | 8.66 | Not formed | [2] |

| Acid Hydrolysis | 0.1N HCl at 70°C | 6 hours | 23 | Not formed | [3] |

| Base Hydrolysis | 0.5N NaOH at 60°C | 24 hours | 45.97 | Not formed | [2] |

| Base Hydrolysis | 0.1N NaOH at 70°C | 10 hours | 50 | Not formed | [3] |

| Thermal | 50°C | 21 days | No degradation | Not formed | [3] |

| Photolytic | Direct sunlight | 21 days | No degradation | Not formed | [3] |

| Photolytic | 254 nm UV light | 24 hours | No degradation | Not formed | [2] |

Experimental Protocols

Detailed methodologies for the key experiments that induce the formation of this compound and other related substances are provided below. These protocols are based on published stability-indicating assay methods.

Oxidative Degradation Protocol

-

Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% hydrogen peroxide (H₂O₂)[2].

-

Stress Condition: The solution is maintained at 80°C for two days[2].

-

Sample Processing: The resulting solution is evaporated to yield a solid residue, which is then redissolved in 5 mL of a 50:50 mobile phase (acetonitrile and 0.1% formic acid buffer) for analysis[2].

-

Analysis: The sample is analyzed using a validated stability-indicating UPLC method with PDA detection at 260 nm[2].

Acidic Degradation Protocol

-

Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 1N hydrochloric acid (HCl)[2].

-

Stress Condition: The solution is refluxed at 80°C for 10 hours[2].

-

Sample Processing: The degraded sample is neutralized with an ammonium (B1175870) bicarbonate solution. The neutralized solution is then lyophilized to obtain a crude solid sample, which is subsequently dissolved in 4 mL of a 50:50 mobile phase[2].

-

Analysis: The sample is subjected to analysis by a validated UPLC method[2].

Alkaline Degradation Protocol

-

Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5N sodium hydroxide (B78521) (NaOH)[2].

-

Stress Condition: The solution is maintained at 60°C for 24 hours[2].

-

Sample Processing: The degraded sample is neutralized with HCl solution. The resultant solution is evaporated to obtain a free solid, which is then dissolved in 5 mL of a 50:50 mobile phase[2].

-

Analysis: The sample is analyzed using a validated UPLC method[2].

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and the logical relationship of Sofosbuvir's stability under various stress conditions.

Caption: Workflow for forced degradation studies of Sofosbuvir.

Caption: Stability of Sofosbuvir under different stress conditions.

Conclusion

The stability of Sofosbuvir is compromised under oxidative, acidic, and basic conditions, leading to the formation of various degradation products. This compound, an oxidative degradant, is formed under specific oxidative stress conditions. Understanding the formation pathways and stability characteristics of such impurities is paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in the research and development of Sofosbuvir-based therapeutics.

References

Sofosbuvir Impurity D: An In-depth Technical Guide on its Formation as a Degradation Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity D, a critical process-related impurity and potential degradation product of the direct-acting antiviral agent, Sofosbuvir. This document delves into the conditions leading to its formation, supported by quantitative data from forced degradation studies. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are included to support research and drug development activities in this area.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to its active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities can arise during synthesis or through degradation of the drug substance under various environmental conditions.

This compound is identified as the (S)-diastereomer of Sofosbuvir at the phosphorus center. While being a process-related impurity, its potential to form as a degradant under certain stress conditions warrants a thorough understanding for formulation development and stability studies.

Forced Degradation Studies of Sofosbuvir

Forced degradation studies are essential for identifying potential degradation products and pathways, thus establishing the stability-indicating nature of analytical methods. Sofosbuvir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

Summary of Quantitative Degradation Data

The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir, highlighting the conditions under which degradation occurs and the extent of that degradation.

Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | Extent of Degradation (%) | Degradation Products Identified (m/z) | Reference |

| Acid Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23% | DP I (m/z 488) | [3] |

| Acid Hydrolysis | 1N HCl | 10 hours | 80°C (reflux) | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 416.08) | [2] |

| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50% | DP II (m/z 393.3) | [3] |

| Alkaline Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | [2] |

| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp. | 19.02% | DP III (m/z 393) | [3] |

| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79% | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (m/z 527.15) | [2] |

| Thermal Degradation | - | 21 days | 50°C | No degradation | - | [3] |

| Photolytic Degradation | Sunlight | 21 days | - | No degradation | - | [3] |

| Photolytic Degradation | 254 nm UV light | 24 hours | - | No degradation | - | [2] |

DP = Degradation Product

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the degradation of Sofosbuvir.

General Procedure for Stress Studies

A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. Aliquots of this stock solution are then subjected to the various stress conditions. After the specified duration, the solutions are neutralized (if necessary), diluted to a suitable concentration (e.g., 50 µg/mL), and analyzed by a stability-indicating HPLC or UPLC method.[2][3]

Acid Hydrolysis Protocol

-

Preparation of Acidic Solution: To an aliquot of the Sofosbuvir stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.[3] For more stringent conditions, dissolve approximately 200 mg of Sofosbuvir directly in 5 mL of 1N HCl.[2]

-

Stress Application: Reflux the solution at a specified temperature (e.g., 70°C for 6 hours or 80°C for 10 hours).[2][3]

-

Neutralization and Sample Preparation: After cooling, neutralize the solution with an appropriate volume of NaOH solution. Dilute the neutralized solution with the mobile phase or a suitable solvent to the target concentration for analysis.[3]

Alkaline Hydrolysis Protocol

-

Preparation of Alkaline Solution: To an aliquot of the Sofosbuvir stock solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.[3] For alternative conditions, dissolve Sofosbuvir in 0.5N NaOH.[2]

-

Stress Application: Reflux the solution at a specified temperature (e.g., 70°C for 10 hours) or maintain at a controlled temperature (e.g., 60°C for 24 hours).[2][3]

-

Neutralization and Sample Preparation: After cooling, neutralize the solution with an appropriate volume of HCl solution. Dilute the neutralized solution to the target concentration for analysis.[3]

Oxidative Degradation Protocol

-

Preparation of Oxidative Solution: Add an appropriate volume of hydrogen peroxide (e.g., 3% or 30% H₂O₂) to an aliquot of the Sofosbuvir stock solution.[2][3]

-

Stress Application: Store the solution at room temperature for a specified period (e.g., 7 days) or heat at an elevated temperature (e.g., 80°C for 2 days).[2][3]

-

Sample Preparation: Dilute the solution to the target concentration for analysis.[3]

Thermal Degradation Protocol

-

Stress Application: Keep the solid drug substance or a solution of the drug in a temperature-controlled oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 21 days).[3]

-

Sample Preparation: If a solid was used, dissolve it in a suitable solvent. Dilute the solution to the target concentration for analysis.

Photolytic Degradation Protocol

-

Stress Application: Expose the solid drug substance or a solution of the drug to sunlight or a UV light source (e.g., 254 nm) for a specified duration (e.g., 21 days for sunlight, 24 hours for UV light).[2][3]

-

Sample Preparation: If a solid was used, dissolve it in a suitable solvent. Dilute the solution to the target concentration for analysis.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic activation pathway of Sofosbuvir and a typical experimental workflow for the analysis of its impurities.

Sofosbuvir Metabolic Activation Pathway

Sofosbuvir is a prodrug that must be metabolized intracellularly to its pharmacologically active form, GS-461203. This multi-step process involves hydrolysis and phosphorylation.

Experimental Workflow for Impurity Analysis

The analysis of Sofosbuvir and its degradation products typically involves a systematic workflow from sample preparation to data analysis.

Conclusion

This technical guide has detailed the nature of this compound and its relationship to the degradation of Sofosbuvir under various stress conditions. The provided quantitative data, experimental protocols, and visual diagrams offer a robust resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of the degradation pathways of Sofosbuvir is critical for the development of stable formulations and robust analytical methods, ultimately ensuring the quality, safety, and efficacy of this vital antiviral medication.

References

Methodological & Application

Application Note: Analysis of Sofosbuvir Impurity D by RP-HPLC

References

Application Note: High-Sensitivity UPLC-MS/MS for the Quantification of Sofosbuvir Impurity D

Affiliation: Google Research

Abstract

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sofosbuvir impurity D in drug substance samples. The method utilizes a rapid chromatographic separation on a C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol described herein is suitable for the accurate and precise measurement of this compound at trace levels, meeting the stringent requirements for impurity profiling in pharmaceutical development and quality control.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a potential process-related impurity or degradation product.[1] A robust analytical method for its quantification is therefore essential. This application note details a UPLC-MS/MS method developed and validated for this purpose.

Experimental

Instrumentation

-

UPLC System: Waters ACQUITY UPLC H-Class

-

Mass Spectrometer: Waters Xevo TQ-S micro

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Chemicals and Reagents

-

This compound reference standard

-

Sofosbuvir reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

UPLC Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5.0 minutes |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The MRM transitions were optimized by direct infusion of the this compound reference standard. The protonated precursor ion [M+H]⁺ was selected, and characteristic product ions were identified.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 530.2 | 243.1 | 35 | 20 |

| Sofosbuvir (for reference) | 530.2 | 243.1 | 35 | 20 |

Protocol

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (100 µg/mL) in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

-

Sample Preparation:

-

Accurately weigh 10 mg of the Sofosbuvir drug substance and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.

-

Further dilute this solution with a 50:50 mixture of Mobile Phase A and B to a final theoretical concentration of 10 µg/mL of the main analyte.

-

-

UPLC-MS/MS Analysis:

-

Inject the prepared standard and sample solutions into the UPLC-MS/MS system.

-

Acquire data using the MRM mode with the parameters specified above.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

-

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Linearity

A linear relationship between the peak area and concentration was observed over the range of 0.5 ng/mL to 100 ng/mL. The coefficient of determination (R²) was consistently greater than 0.995.

| Concentration (ng/mL) | Mean Peak Area (n=3) |

| 0.5 | 1258 |

| 1.0 | 2495 |

| 5.0 | 12630 |

| 10.0 | 25150 |

| 25.0 | 62800 |

| 50.0 | 125500 |

| 100.0 | 251100 |

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate injections of quality control (QC) samples at three concentration levels. The accuracy was determined by comparing the measured concentration to the nominal concentration.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low | 1.5 | 4.2 | 5.1 | 102.3 |

| Medium | 20.0 | 3.1 | 4.5 | 98.7 |

| High | 80.0 | 2.5 | 3.8 | 101.5 |

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).

| Parameter | Value |

| LOD (S/N ≥ 3) | 0.15 ng/mL |

| LOQ (S/N ≥ 10) | 0.5 ng/mL |

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of this compound. The method has been demonstrated to be linear, precise, and accurate over a relevant concentration range. This protocol is well-suited for routine quality control analysis of Sofosbuvir drug substance to ensure compliance with regulatory requirements for impurity levels.

References

Application Note: Stability-Indicating HPLC Method for the Separation of Sofosbuvir and Its Degradation Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C.[1][2][3] It is essential to ensure the purity and stability of the drug substance and its formulations. This application note describes a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Sofosbuvir from its potential degradation products. Forced degradation studies were conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines to demonstrate the method's specificity.[1][4][5]

Chromatographic System and Conditions

A variety of HPLC and UPLC systems can be employed for this analysis. The following is a representative method compiled from several validated procedures.[6][7]

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV or PDA detector (e.g., Waters Alliance 2695)[6] |

| Column | Hypersil BDS C8 or equivalent (e.g., Athena C18, 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile and 0.1% Formic acid buffer (50:50, v/v)[5][8] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient or 40 °C[7] |

| Detection Wavelength | 260 nm[2][8] |

| Internal Standard | Atorvastatin (optional) |

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a final concentration of 50 µg/mL.[5]

Sample Solution Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a quantity of the powder equivalent to one tablet's labeled amount of Sofosbuvir into a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[5]

-

Dilute to the mark with the mobile phase to achieve a final concentration of approximately 50 µg/mL.[5]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][9] Sofosbuvir is subjected to various stress conditions to induce degradation.[1][2]

Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[5] Neutralize the solution before injection.

Alkaline Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[5] Neutralize the solution before injection.

Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[5]

Thermal Degradation: Expose the solid drug to a temperature of 50°C for 21 days.[5]

Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[8]

Data Presentation

The developed method effectively separates Sofosbuvir from its degradation products. The following table summarizes typical results from forced degradation studies.

Table 2: Summary of Forced Degradation Results for Sofosbuvir

| Stress Condition | Reagents and Conditions | % Degradation | Degradation Products Observed |

| Acid Hydrolysis | 0.1 N HCl, 70°C, 6 hrs | ~23%[5] | DP I (m/z 488)[5][10] |

| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hrs | ~50%[5] | DP II (m/z 393.3)[5][10] |

| Oxidative | 3% H₂O₂, RT, 7 days | ~19%[5] | DP III (m/z 393)[5][10] |

| Thermal | 50°C, 21 days | No significant degradation[5] | - |

| Photolytic | UV light (254 nm), 24 hrs | No significant degradation[5][8] | - |

DP = Degradation Product

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2 | 1.1 - 1.4[7] |

| Theoretical Plates | > 2000 | > 2200[5] |

| Resolution | > 2 | > 4.5[7] |

Visualizations

The following diagrams illustrate the key processes involved in the analysis.

Caption: Experimental Workflow for HPLC Analysis of Sofosbuvir.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. archives.ijper.org [archives.ijper.org]

- 6. verjournal.com [verjournal.com]

- 7. fortunejournals.com [fortunejournals.com]

- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 9. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 10. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Application Note: High-Performance Liquid Chromatography for the Analysis of Sofosbuvir Impurity D

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of Sofosbuvir and its process-related impurity, Sofosbuvir Impurity D, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The information is compiled from established and validated analytical procedures.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be monitored to ensure the safety and efficacy of the drug product. This compound is a known related substance. This application note outlines a reliable HPLC method for the separation and quantification of Sofosbuvir from Impurity D. The method's suitability is based on its ability to resolve the main component from its impurities, as demonstrated in various studies on Sofosbuvir and its related substances.

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its impurities is presented below. These parameters are based on a compilation of methods reported in the scientific literature.[1][2][3][4][5][6][7][8][9]

| Parameter | Recommended Conditions |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water or 0.1% Formic Acid in Water.[1][2][3][5][6] A buffer such as potassium dihydrogen phosphate (B84403) can also be used.[8] |

| Mobile Phase B | Acetonitrile (B52724) or Methanol.[1][2][4][8] |

| Elution Mode | Isocratic or Gradient. An isocratic elution with a 50:50 (v/v) mixture of aqueous and organic phase is common.[1][2] A gradient elution may be necessary for complex impurity profiles.[6] |

| Stationary Phase | C18 Column (e.g., Agilent Eclipse XDB-C18, Waters X-Bridge C18, Cosmosil C18).[1][2][3][4] Dimensions are typically 250 mm x 4.6 mm with a 5 µm particle size.[1][2][4] |

| Flow Rate | 0.9 - 1.0 mL/min.[4][6] |

| Column Temperature | Ambient or controlled at 25-35 °C.[6] |

| Detection Wavelength | 260 nm.[1][2][3][4] |

| Injection Volume | 10 µL.[6] |

| Diluent | A mixture of water and acetonitrile (50:50 v/v) is commonly used.[1][2] |

Experimental Protocol

This protocol describes a representative isocratic RP-HPLC method for the analysis of Sofosbuvir and its Impurity D.

1. Preparation of Mobile Phase

-

Aqueous Phase (Mobile Phase A): Prepare a 0.1% solution of trifluoroacetic acid (TFA) in HPLC-grade water. For example, add 1.0 mL of TFA to 1000 mL of water. Filter through a 0.45 µm membrane filter and degas.

-

Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile.

-

Mobile Phase Mixture: For an isocratic run, mix the aqueous and organic phases in a 50:50 (v/v) ratio.[1][2] For example, mix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B. Degas the final mixture.

2. Preparation of Standard Solutions

-

Standard Stock Solution of Sofosbuvir: Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Water:Acetonitrile, 50:50 v/v) to obtain a concentration of 400 µg/mL.[2]

-

Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 250 µg/mL.

-

Working Standard Solution: Prepare a suitable dilution of the stock solutions to obtain a final concentration within the expected linear range of the assay. For instance, a working standard could be prepared to contain a specific concentration of Sofosbuvir and its impurity.

3. Preparation of Sample Solution

-

For Bulk Drug: Accurately weigh a quantity of the Sofosbuvir sample, dissolve it in the diluent, and dilute to a known volume to achieve a target concentration similar to the standard solution.

-

For Pharmaceutical Dosage Forms: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask, add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in the table above.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank (diluent), followed by the standard solution(s) and then the sample solution(s).

-

Record the chromatograms and integrate the peak areas.

5. Data Analysis

-

Identify the peaks of Sofosbuvir and Impurity D in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Calculate the amount of Impurity D in the sample using the following formula:

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

System Suitability

To ensure the validity of the analytical method, system suitability parameters should be evaluated. These typically include:

-

Tailing Factor: Should be ≤ 2.0 for the Sofosbuvir peak.

-

Theoretical Plates (N): Should be > 2000 for the Sofosbuvir peak.

-

Relative Standard Deviation (RSD) for replicate injections: Should be < 2.0% for the peak area of Sofosbuvir.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of Sofosbuvir and the determination of Impurity D. The mobile phase composition, stationary phase, and detection parameters are critical for achieving adequate separation and sensitivity. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry. It is recommended to validate the method in your laboratory to ensure its suitability for your specific application.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 4. rjptonline.org [rjptonline.org]

- 5. archives.ijper.org [archives.ijper.org]

- 6. jmpas.com [jmpas.com]

- 7. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol: A Guide to the Selection of C18 Columns for Sofosbuvir Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting an appropriate C18 reversed-phase high-performance liquid chromatography (RP-HPLC) column for the analysis of Sofosbuvir and its related impurities. The selection of a suitable column is critical for achieving accurate, robust, and reliable analytical methods for impurity profiling in drug development and quality control.

Introduction to Sofosbuvir and Impurity Analysis

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise.[3][4] Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the drug product. RP-HPLC with a C18 column is the most common analytical technique for this purpose.[1][2][5][6]

The choice of the C18 column significantly impacts the separation efficiency, resolution of critical pairs, and overall method performance. Key parameters to consider when selecting a C18 column include particle size, pore size, carbon load, end-capping, and column dimensions.

C18 Column Selection Workflow

The following diagram illustrates a logical workflow for the selection of an optimal C18 column for Sofosbuvir impurity analysis.

Caption: Workflow for C18 Column Selection.

Comparative Data of C18 Columns for Sofosbuvir Analysis

The following table summarizes the chromatographic conditions and performance of various C18 columns used for the analysis of Sofosbuvir and its impurities, based on published methods.

| Column Brand & Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Findings | Reference |

| Kromasil 100 C18 | 250 x 4.6, 5 µm | Gradient: A) Buffer:ACN (97.5:2.5) B) ACN:IPA:MeOH:H₂O (60:20:10:10) | 1.0 | 263 | Efficient separation of Sofosbuvir from its methyl and ethyl ester impurities. | [1] |

| Zorbax SB C18 | 250 x 4.6, 5 µm | Gradient: A) 0.1% TEA, pH 7.0 B) ACN:MeOH:IPA (850:100:50) | - | 210, 260 | Effective separation of process-related impurities. | [2] |

| Cosmosil C18 | 250 x 4.6, 5 µm | Isocratic: Methanol:Water (70:30) | 0.9 | 260 | Simple isocratic method for estimation of Sofosbuvir. | [7] |

| Agilent Eclipse XDB-C18 | 250 x 4.6, 5 µm | Isocratic: 0.1% TFA in Water:ACN (50:50) | - | 260 | Good separation of Sofosbuvir and its phosphoryl impurity. | [5][8] |

| X-Bridge BEH C18 | 100 x 4.6, 2.5 µm | Gradient: A) 0.1% Formic Acid B) Acetonitrile | 0.6 | 260 | Good separation and peak shape for degradation products. | [4] |

| Hypersil C18 | 150 x 4.6, 5 µm | Isocratic: Acetonitrile:Water (70:30) | 1.0 | 230 | Suitable for simultaneous estimation of Velpatasvir and Sofosbuvir. | [9] |

Detailed Experimental Protocols

The following are representative protocols for Sofosbuvir impurity analysis using a C18 column. These should be considered as starting points and may require optimization based on the specific impurities of interest and the HPLC system used.

Protocol 1: Gradient Method for Comprehensive Impurity Profiling

This protocol is adapted from a method designed for the separation of multiple process-related and degradation impurities.[1][2]

a. Materials and Reagents:

-

HPLC grade Acetonitrile (ACN)

-

HPLC grade Methanol (MeOH)

-

HPLC grade Isopropyl Alcohol (IPA)

-

Triethylamine (TEA)

-

Orthophosphoric Acid

-

Purified water (18.2 MΩ·cm)

-

Sofosbuvir reference standard and impurity standards

b. Chromatographic Conditions:

-

Column: Zorbax SB C18 (250mm x 4.6mm, 5µm) or equivalent[2]

-

Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid[2]

-

Mobile Phase B: Acetonitrile:Methanol:Isopropyl Alcohol (850:100:50 v/v/v)[2]

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 15 40 30 70 35 10 | 40 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm for most impurities, 210 nm for specific impurities like methyl benzoate.[2]

c. Sample Preparation:

-

Prepare a stock solution of Sofosbuvir in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

For impurity analysis, a concentration of 1 mg/mL of the drug substance is typically used.

Protocol 2: Isocratic Method for Routine Quality Control

This protocol is a simpler, isocratic method suitable for the routine analysis of Sofosbuvir and a limited number of known impurities.[5][8]

a. Materials and Reagents:

-

HPLC grade Acetonitrile (ACN)

-

Trifluoroacetic Acid (TFA)

-

Purified water (18.2 MΩ·cm)

-

Sofosbuvir reference standard and impurity standards

b. Chromatographic Conditions:

-

Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent[5][8]

-

Mobile Phase: 0.1% Trifluoroacetic Acid in a 50:50 (v/v) mixture of water and acetonitrile.[5][8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

c. Sample Preparation:

-

Prepare a stock solution of Sofosbuvir in the mobile phase.

-

A typical concentration for assay and impurity determination is in the range of 160-480 µg/mL.[5][8]

Conclusion

The selection of an appropriate C18 column is a critical step in the development of a robust and reliable HPLC method for the analysis of Sofosbuvir and its impurities. The information and protocols provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry. It is recommended to screen a variety of C18 columns with different properties to identify the optimal stationary phase for a specific set of impurities. Method validation should always be performed as per ICH guidelines to ensure the suitability of the developed method for its intended purpose.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. proceeding.conferenceworld.in [proceeding.conferenceworld.in]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]

- 7. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]

- 8. d-nb.info [d-nb.info]

- 9. globalresearchonline.net [globalresearchonline.net]

Application Note: Determination of Sofosbuvir Impurity D by RP-HPLC with UV Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Sofosbuvir Impurity D, a diastereomer of Sofosbuvir. The method utilizes UV detection at a wavelength of 260 nm, which provides high sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.[1][2][][4]

Sofosbuvir and its diastereomeric Impurity D share the same uracil (B121893) chromophore, resulting in similar UV absorbance maxima.[] The selected wavelength of 260 nm is based on the UV absorption spectrum of Sofosbuvir and has been demonstrated to be effective for the simultaneous analysis of Sofosbuvir and its process-related impurities.[1][2][4]

Experimental Protocol

This protocol outlines the RP-HPLC method for the analysis of this compound.

Materials and Reagents

-

Sofosbuvir Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Water (HPLC Grade)

-

Methanol (HPLC Grade)

Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm)[1][2]

-

Data acquisition and processing software

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[1][2] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm[1][2][4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in the mobile phase to obtain a final concentration of approximately 10 µg/mL for the impurity and 400 µg/mL for Sofosbuvir.

-

Sonicate the solution for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation:

-

Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a nominal concentration of 400 µg/mL of Sofosbuvir.

-

Sonicate the solution for 15 minutes to ensure complete dissolution of the active ingredient.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.

Figure 1. Experimental workflow for the analysis of this compound.

Data Presentation

The following table summarizes the expected retention times for Sofosbuvir and a process-related impurity, which can be used as a reference for the analysis of Impurity D. The retention time for Impurity D, being a diastereomer, is expected to be close to that of Sofosbuvir but with sufficient resolution for quantification.

| Analyte | Retention Time (min) |

| Sofosbuvir | ~3.7[1][2] |

| Process-Related (Phosphoryl) Impurity | ~5.7[1][2] |

Note: The exact retention times may vary depending on the specific HPLC system, column, and laboratory conditions. System suitability tests should be performed to ensure adequate resolution between Sofosbuvir and Impurity D.

Conclusion

The described RP-HPLC method with UV detection at 260 nm is a simple, specific, and reliable approach for the determination of this compound in bulk drug substances and pharmaceutical dosage forms.[1][2] This method can be readily implemented in a quality control setting for routine analysis and stability studies of Sofosbuvir. Validation of this method in accordance with ICH guidelines is recommended before its application in a regulated environment.

References

Application Note and Protocol: A Comparative Analysis of Gradient and Isocratic Elution for the Determination of Sofosbuvir and Its Impurities by RP-HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical active ingredient, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. A pivotal decision in HPLC method development is the choice between isocratic and gradient elution. This document provides a detailed comparison of these two elution modes for the analysis of Sofosbuvir and its related substances, offering comprehensive protocols and data to guide researchers in selecting the most appropriate method for their needs.

Isocratic elution, which uses a constant mobile phase composition, is known for its simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control of simpler samples.[1][2] In contrast, gradient elution involves a change in the mobile phase composition during the analytical run.[1][3] This dynamic approach is highly effective for separating complex mixtures of compounds with a wide range of polarities, often providing superior resolution and sensitivity.[1][4][5]

Elution Methodologies: A Head-to-Head Comparison